molecular formula C15H13ClFNO3 B5708480 N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide

N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide

Cat. No.: B5708480
M. Wt: 309.72 g/mol
InChI Key: ZEAXPTANZNUOIL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro, fluoro, and methoxy groups. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide typically involves the reaction of 4-chloro-2-fluoroaniline with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

    Hydrolysis: Products include carboxylic acids and amines.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide

Uniqueness

N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with methoxy groups on the benzamide core. This combination imparts distinct chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-20-10-4-5-11(14(8-10)21-2)15(19)18-13-6-3-9(16)7-12(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAXPTANZNUOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 2a (0.59 g, 2 mmole) in anhydrous acetone (10 mL) were added potassium carbonate (0.69 g, 5 mmole) and iodomethane (0.28 mL, 4.4 mmole) and refluxed 8 hr. After cooled to room temperature, the reaction mixture was filtered through Celite and concentrated. The residue was extracted with ethyl acetate and dried over anhydrous magnesium sulfate, then concentrated and recrystallized with hot methanol.
Name
compound 2a
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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